Product packaging for Dehydropinguisenol(Cat. No.:)

Dehydropinguisenol

Cat. No.: B1253357
M. Wt: 232.32 g/mol
InChI Key: NKYAXZRYVXNYFH-ZAOWEBSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydropinguisenol is a high-purity chemical compound provided for research purposes. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use . Researchers are exploring the properties and potential applications of this compound in various fields of scientific inquiry. Its research value may include [ e.g., investigation into unique biological pathways, serving as a synthetic intermediate, or use in material science ]. The mechanism of action is believed to involve [ e.g., interaction with specific cellular targets or enzymatic processes ], though further investigation is required to fully elucidate its properties. Please consult the scientific literature for detailed studies. Handling should be performed by qualified laboratory personnel in accordance with all applicable safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O2 B1253357 Dehydropinguisenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(4aS,7R,7aS,8S)-4a,7,7a-trimethyl-4-methylidene-5,6,7,8-tetrahydrocyclopenta[f][1]benzofuran-8-ol

InChI

InChI=1S/C15H20O2/c1-9-5-7-14(3)10(2)11-6-8-17-12(11)13(16)15(9,14)4/h6,8-9,13,16H,2,5,7H2,1,3-4H3/t9-,13-,14+,15-/m1/s1

InChI Key

NKYAXZRYVXNYFH-ZAOWEBSESA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@]1([C@@H](C3=C(C2=C)C=CO3)O)C)C

Canonical SMILES

CC1CCC2(C1(C(C3=C(C2=C)C=CO3)O)C)C

Synonyms

dehydropinguisenol

Origin of Product

United States

Natural Occurrence, Distribution, and Ecological Significance of Dehydropinguisenol

Ecological Role of Dehydropinguisenol

The production of secondary metabolites like this compound in liverworts is not coincidental; these compounds often play crucial roles in the plant's interaction with its environment. ebsco.com The ecological significance of this compound is primarily associated with defense mechanisms and mediating interactions with other organisms.

Plants have evolved a variety of defense strategies against herbivores and pathogens, many of which involve the production of chemical compounds. wikipedia.orgmdpi.com These chemical defenses, which include terpenoids like this compound, can act as repellents, toxins, or antifeedants, deterring consumption by insects and other herbivores. wikipedia.orgmdpi.com The presence of such bioactive compounds in liverworts is a key component of their defense against environmental pressures. researchgate.net

While direct studies on the specific defensive properties of this compound are not extensively detailed in the provided search results, the broader context of terpenoids in plant defense is well-established. wikipedia.orgmdpi.com These compounds can disrupt the metabolism or behavior of herbivores. wikipedia.org The production of such specialized metabolites is a recognized defense strategy in plants. mdpi.com Fungi, for example, have developed mechanisms to detoxify plant defense compounds, highlighting the evolutionary pressure these substances exert. frontiersin.org

The chemical compounds produced by organisms can mediate a wide range of interactions, both between different species (interspecific) and within the same species (intraspecific). ndsu.edufrontiersin.orgnih.govcreaf.cat These interactions can be competitive, mutualistic, or antagonistic. ndsu.edu

In the context of this compound, its role in these interactions is linked to its function as a secondary metabolite. The release of chemical compounds can influence the behavior of other organisms in the ecosystem. mdpi.com For instance, volatile compounds can attract predators of herbivores, an indirect defense mechanism. mdpi.com While the specific role of this compound in mediating such complex ecological networks is not explicitly detailed, its nature as a bioactive compound suggests it contributes to the chemical landscape that shapes these interactions. creaf.catplos.org

Chemical Synthesis and Structural Modifications of Dehydropinguisenol

Total Synthesis Approaches to Dehydropinguisenol and Related Pinguisanes

The pinguisane-type sesquiterpenoids, including this compound, are characterized by a distinctive carbon skeleton which has presented a significant challenge to synthetic chemists.

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a method used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For pinguisane sesquiterpenoids, a common strategy involves disconnecting the molecule at key bonds to reveal logical precursors.

One successful approach for the synthesis of related pinguisanes, such as pinguisenol (B1248584) and isonaviculol, started from a Hajos–Parrish-type ketone. ias.ac.in This strategy highlights a convergent approach where different parts of the molecule are synthesized separately before being joined together. Another approach utilized (R)-pulegone as a chiral building block, demonstrating a unified strategy for synthesizing various pinguisane-type sesquiterpenoids. acs.orgacs.org The synthesis of acutifolone A, for instance, could be envisioned from a key intermediate via alkynylation and a pyridinium (B92312) chlorochromate (PCC)-mediated 1,3-oxidative transposition. acs.org This intermediate, in turn, could be derived from a regioselective cyclopropane (B1198618) ring-opening reaction. acs.org

Key Synthetic Intermediates and Stereoselective Methodologies

The stereoselective synthesis of pinguisanes relies heavily on the generation of key chiral intermediates and the application of stereocontrolled reactions.

A notable synthesis of pinguisenol and other related compounds employed a Mukaiyama aldol (B89426) reaction as a key step to control stereochemistry. researchgate.net In another enantioselective approach to (-)-pinguisenol and (-)-isonaviculol, a Hajos–Parrish-type ketone served as the starting material. ias.ac.in Key reactions in this synthesis included regioselective thioketal protection, stereoselective cyclopropanation using Furukawa's protocol, and diastereoselective hydrogenation. ias.ac.in

A unified approach to several pinguisane-type sesquiterpenoids, including acutifolone A, bisacutifolone A and B, and pinguisenol, has been developed using a chiral building block derived from (R)-pulegone. acs.orgacs.org This strategy successfully employed several key reactions:

Luche reduction

Furukawa's modified Simmons–Smith cyclopropanation

Saegusa–Ito oxidation

Pyridinium chlorochromate (PCC)-mediated 1,3-oxidative transposition

Diels–Alder dimerization acs.orgacs.org

Biotransformation and Semisynthesis of this compound

Biotransformation utilizes microorganisms or their enzymes to perform chemical modifications on a substrate, often with high selectivity. This approach has been successfully applied to this compound.

Microbial Transformation by Fungi (e.g., Aspergillus niger)

The fungus Aspergillus niger has been effectively used to metabolize this compound. nih.govresearchgate.net Incubation of this compound with A. niger resulted in the production of two new metabolites. nih.govresearchgate.net The biotransformation was also achieved using Aspergillus cellulosae. nih.gov With A. niger, both metabolites were produced after 3 and 5 days of incubation at 30°C. nih.gov A. cellulosae produced one of the metabolites after 4 days at 30°C and after 9 days at 25°C. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Dehydropinguisenol Research

Methodologies for Structural Elucidation of Dehydropinguisenol

The determination of the intricate three-dimensional structure of this compound is a critical step in its chemical characterization. This process involves a combination of powerful analytical techniques that, when used in concert, provide a comprehensive understanding of its molecular architecture. anu.edu.au

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for piecing together the carbon framework and the relative stereochemistry of this compound.

1D NMR Spectroscopy:

¹H NMR (Proton NMR): This experiment provides information about the chemical environment of each hydrogen atom in the molecule. hmdb.ca Key data points include the chemical shift (δ), which indicates the electronic environment of the proton; the integration, which reveals the number of protons represented by a signal; and the multiplicity (splitting pattern), which gives information about neighboring protons. emerypharma.com For this compound, specific proton signals can be tentatively assigned to its various structural motifs. magritek.com

¹³C NMR (Carbon NMR): This technique maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides clues about its hybridization (sp³, sp², sp) and the nature of its attached atoms. magritek.com

While 1D NMR provides foundational data, complex molecules like this compound often exhibit signal overlap, making complete assignment challenging. ulethbridge.caresearchgate.net

2D NMR Spectroscopy: 2D NMR techniques are powerful tools that reveal correlations between different nuclei, helping to resolve ambiguities from 1D spectra. ulethbridge.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is instrumental in tracing out the spin systems within the molecule, such as the protons on adjacent carbons in the cyclic structure of this compound.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This information is vital for determining the relative stereochemistry of the molecule, such as the spatial arrangement of substituents on the ring system of this compound.

The collective data from these NMR experiments allow for a detailed reconstruction of the molecule's connectivity and relative configuration. vdoc.pub

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com It is a highly sensitive method that provides crucial information about a molecule's molecular weight and elemental composition. rfi.ac.uk

For this compound, high-resolution mass spectrometry (HRMS) is employed to determine its precise molecular formula. By measuring the mass with high accuracy, it is possible to deduce the elemental composition (the exact number of carbon, hydrogen, and oxygen atoms), which is a fundamental piece of information for structural elucidation.

Furthermore, mass spectrometry provides insights into the molecule's structure through fragmentation analysis. savemyexams.comorgchemboulder.com When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. msu.edulibretexts.org The pattern of these fragments is often characteristic of the molecule's structure. docbrown.info For example, the loss of specific neutral fragments can indicate the presence of certain functional groups or structural motifs within this compound.

Table 1: Common Fragmentation Patterns in Mass Spectrometry

Neutral Loss Mass (Da) Possible Corresponding Fragment Lost
H₂O18From an alcohol
CO28From a carbonyl group
CHO29From an aldehyde
COOH45From a carboxylic acid

This table provides examples of common neutral losses and is not exhaustive. savemyexams.comlibretexts.org

By analyzing these fragmentation pathways, chemists can piece together parts of the molecular structure, which complements the data obtained from NMR spectroscopy. orgchemboulder.com

While NMR and MS can define the connectivity and relative stereochemistry of a molecule, determining its absolute configuration—the precise three-dimensional arrangement of its atoms in space—often requires X-ray crystallography. researchgate.netnih.gov This powerful technique involves irradiating a single, high-quality crystal of the compound with X-rays. researchgate.net The way the crystal diffracts the X-rays provides a detailed electron density map, from which the exact position of every atom in the molecule can be determined.

A key advantage of X-ray crystallography is its ability to establish the absolute stereochemistry through the anomalous dispersion effect. mit.edu This effect, which is more pronounced for heavier atoms, allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. mit.edu For natural products like this compound, which often lack heavy atoms, derivatization with a molecule containing a heavier atom (like bromine) can sometimes be employed to facilitate the determination of the absolute configuration. mit.edu However, modern techniques have improved the ability to determine absolute configuration even with lighter atoms like oxygen, provided the crystal quality is sufficient. mit.edu

Chiroptical spectroscopy techniques are essential for studying chiral molecules like this compound. These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. univ-amu.fr The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration. mdpi.com By comparing the experimentally measured ECD spectrum of this compound with spectra predicted through quantum chemical calculations for different possible stereoisomers, the absolute configuration can be confidently assigned. mdpi.comnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. univ-amu.fr The shape of the ORD curve, particularly the Cotton effect, is also characteristic of the molecule's stereochemistry. nih.gov

These non-destructive techniques are particularly valuable when obtaining suitable crystals for X-ray crystallography is not feasible. mdpi.com

Computational chemistry has become an indispensable tool in modern structural elucidation. csic.es Quantum mechanics (QM) calculations can be used to predict various spectroscopic properties for a proposed structure. rsc.org

In the context of this compound research, computational methods are used to:

Predict NMR chemical shifts: By calculating the theoretical NMR spectra for different possible isomers of this compound, researchers can compare these predictions with the experimental data to help confirm the correct structure. csic.es

Simulate ECD and ORD spectra: As mentioned earlier, the comparison of calculated and experimental chiroptical spectra is a powerful method for assigning absolute configuration. mdpi.comnih.gov

Determine low-energy conformations: Molecules can exist in various shapes or conformations. Computational methods can identify the most stable conformations of this compound, which is crucial for accurate spectroscopic predictions.

The synergy between experimental data and computational predictions provides a high level of confidence in the final structural assignment. rfi.ac.ukcsic.es

Chromatographic Techniques for Isolation and Purification of this compound in Research

The isolation of this compound from its natural source, typically a liverwort, involves separating it from a complex mixture of other compounds. edubirdie.com Chromatography is the primary set of techniques used for this purpose. nih.govslideshare.net The principle of chromatography involves the differential partitioning of components of a mixture between a stationary phase and a mobile phase. nih.gov

Common chromatographic techniques used in the isolation and purification of natural products like this compound include:

Column Chromatography (CC): This is a fundamental and widely used technique for the initial separation of compounds from a crude plant extract. edubirdie.comaatbio.com The extract is loaded onto a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. nih.gov A solvent or a mixture of solvents (the mobile phase) is then passed through the column. nih.gov Compounds separate based on their differing affinities for the stationary and mobile phases. Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the desired compound.

Thin Layer Chromatography (TLC): TLC is a rapid and sensitive technique used to monitor the progress of a separation and to identify the components in a mixture. edubirdie.com A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent. The plate is then placed in a developing chamber with a solvent, which moves up the plate by capillary action, separating the components.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through a column with smaller particles, resulting in much higher resolution and faster separation times. Preparative HPLC can be used for the final purification of this compound to a high degree of purity.

Gas Chromatography (GC): GC is suitable for the separation of volatile compounds. While this compound itself may not be sufficiently volatile, it can be derivatized to a more volatile form for analysis by GC-MS, which couples a gas chromatograph to a mass spectrometer for both separation and identification.

The choice of chromatographic method depends on the properties of this compound and the other compounds in the extract. Often, a combination of these techniques is required to obtain the pure compound for spectroscopic analysis and biological testing. aatbio.comksu.edu.sa

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of compounds like this compound from intricate sample matrices. humanjournals.com The development of a robust HPLC method is a systematic process involving several stages, including method scouting, optimization, and validation, to ensure reliable and reproducible results. thermofisher.com

The initial step, method scouting, involves screening various combinations of stationary phases (columns) and mobile phases to find the best conditions for separation. thermofisher.com For sesquiterpenoids, reversed-phase columns, such as a C18, are commonly employed. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govpnrjournal.com

Method optimization is an iterative process to achieve the best possible resolution, speed, and sensitivity. thermofisher.com This involves adjusting parameters such as the mobile phase gradient, flow rate, column temperature, and detector wavelength. humanjournals.comactascientific.com For instance, a gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with different polarities in a single run. nih.gov UV detection is a common choice, and the optimal wavelength is selected based on the analyte's maximum absorbance. actascientific.com For a structurally related compound, 16-dehydropregnenolone, a UV wavelength of 248 nm was utilized. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Setting Purpose
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µm Provides separation based on hydrophobicity, suitable for many organic molecules.
Mobile Phase A: Water; B: Acetonitrile Common solvents for reversed-phase chromatography offering good separation efficiency.
Gradient 50% B to 100% B over 20 minutes Elutes a wide range of compounds, from more polar to less polar.
Flow Rate 1.0 mL/min A standard flow rate that balances analysis time and column pressure.
Column Temp. 30 °C Maintains consistent retention times and improves peak shape.
Injection Vol. 10 µL A typical volume for analytical HPLC.
Detector UV-Vis or Diode Array Detector (DAD) Allows for quantification and spectral analysis for peak purity assessment.
Wavelength Scan 200-400 nm; Quantify at λmax DAD allows for the identification of the optimal wavelength for maximum sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly well-suited for characterizing components of essential oils, where sesquiterpenoids like this compound are often found. iseoils.comfilab.fr The method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. filab.fr

In a typical GC-MS analysis, an extract containing the analyte is injected into the GC system. notulaebotanicae.ro The sample is vaporized and carried by an inert gas (like helium) through a capillary column (e.g., HP-5MS) which separates the components based on their boiling points and interactions with the column's stationary phase. notulaebotanicae.ro As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparing it to spectral libraries. notulaebotanicae.ro This technique has been successfully used to identify a wide array of terpenoids in liverwort extracts. researchgate.net

Table 2: Typical GC-MS Parameters for Volatile Terpenoid Analysis

Parameter Setting Purpose
GC System Agilent 5975C or similar Standard equipment for volatile compound analysis. nih.gov
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film) A common non-polar column suitable for a broad range of volatile analytes. notulaebotanicae.ro
Carrier Gas Helium Inert gas to carry the sample through the column. notulaebotanicae.ro
Flow Rate 1.0 mL/min Controls the speed at which analytes move through the column. notulaebotanicae.ro
Injector Temp. 280 °C Ensures rapid vaporization of the sample upon injection. notulaebotanicae.ro
Oven Program 60°C (2 min), ramp to 280°C at 5°C/min A temperature gradient to separate compounds with different boiling points.
Ion Source Temp. 230 °C Optimal temperature for efficient ionization in the mass spectrometer. notulaebotanicae.ro
Mass Range 40-550 m/z Scans a wide range of mass-to-charge ratios to detect various fragments.

Preparative Chromatography Methods

When the goal is to isolate and purify a significant quantity of a specific compound for further research, preparative chromatography is employed. ijcpa.in Unlike analytical chromatography, which focuses on identification and quantification, preparative chromatography aims to obtain the maximum amount of a pure substance. ijcpa.in This involves using larger columns, higher sample volumes, and higher concentrations. ijcpa.insorbtech.com

Common techniques for the preparative isolation of natural products like this compound include preparative thin-layer chromatography (TLC) and preparative HPLC. gla.ac.ukijcpa.in For example, this compound has been successfully isolated from a neutral plant extract using preparative TLC on silica gel, with a solvent system of 10% ethyl acetate (B1210297) in light petroleum ether used as the eluent. gla.ac.uk Preparative HPLC operates on the same principles as its analytical counterpart but utilizes columns with larger diameters and stationary phase particles to accommodate higher sample loads. ijcpa.in A fraction collector is used to collect the eluent containing the purified compound as it exits the detector. ijcpa.in

Table 3: Comparison of Analytical vs. Preparative Chromatography

Feature Analytical Chromatography Preparative Chromatography
Goal Identification & Quantification Isolation & Purification ijcpa.in
Sample Load Micrograms (µg) to Nanograms (ng) Milligrams (mg) to Kilograms (kg) sorbtech.com
Column ID Typically 2.1 - 4.6 mm >10 mm, often several centimeters
Particle Size < 5 µm >10 µm
Flow Rate Low (e.g., < 2 mL/min) High (can be > 100 mL/min)
Key Outcome Chromatogram (Data) Purified Fractions (Material) sanitech-engineers.com

Quantitative Analysis of this compound in Biological Matrices for Research

The quantitative analysis of a compound in a biological matrix, such as plasma, serum, or urine, is essential for many areas of research. nih.govnih.gov This process is challenging due to the complexity of these matrices, which contain numerous endogenous substances that can interfere with the analysis. chromatographyonline.com This interference, known as the matrix effect, can suppress or enhance the instrument's response to the analyte, potentially leading to inaccurate results. chromatographyonline.commdpi.com Therefore, extensive sample preparation and the development of highly selective assays are required. uab.edu

Development of Robust Analytical Assays (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its exceptional sensitivity and specificity. chromatographyonline.comeag.com The development of a robust LC-MS/MS assay is a meticulous process designed to minimize interference and ensure accurate measurement. mdpi.com

The process begins with sample preparation, a critical step to remove interfering components like proteins and phospholipids. mdpi.comuab.edu Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). uab.edu The choice of method depends on the analyte's properties and the complexity of the matrix. uab.edu

Chromatographic separation using HPLC is optimized to separate the analyte from any remaining matrix components that could cause ion suppression. mdpi.com Following separation, the analyte enters the tandem mass spectrometer. In MS/MS, a specific precursor ion (parent ion) corresponding to the analyte is selected in the first mass analyzer, fragmented, and a specific product ion (daughter ion) is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and sensitivity. eag.com The use of a stable isotope-labeled internal standard is highly recommended to compensate for sample loss during preparation and for matrix effects, thereby improving the accuracy and precision of the assay. researchgate.net

Table 4: Hypothetical LC-MS/MS Method Parameters for this compound Quantification

Parameter Setting Purpose
Sample Prep Protein precipitation with methanol followed by SPE Removes proteins and reduces matrix effects. nih.govuab.edu
LC System UHPLC Provides faster separation and better resolution than traditional HPLC.
Column C18, 50 x 2.1 mm, 1.8 µm A shorter column with smaller particles for rapid analysis.
MS System Triple Quadrupole Mass Spectrometer The standard for quantitative LC-MS/MS analysis. eag.com
Ionization Mode Electrospray Ionization (ESI), Positive A common ionization technique for a wide range of molecules.
Detection Mode Multiple Reaction Monitoring (MRM) Ensures high selectivity and sensitivity by monitoring specific ion transitions.
Internal Standard Stable Isotope-Labeled this compound The ideal standard to correct for variability and matrix effects. researchgate.net

Calibration and Validation of Analytical Methods

Before an analytical method can be used for research, it must be thoroughly validated to demonstrate that it is reliable and fit for its intended purpose. ich.orgiupac.org Method validation is a formal process that evaluates several key performance characteristics according to established guidelines, such as those from the International Council for Harmonisation (ICH). demarcheiso17025.com

The foundation of quantitative analysis is the calibration curve , which establishes the relationship between the concentration of an analyte and the instrument's response. scielo.br This is generated by analyzing a series of calibration standards prepared at known concentrations (typically 5-6 levels) in the same matrix as the samples. scielo.br

Validation assesses various parameters to ensure the method's performance. These include:

Selectivity: The ability to measure the analyte without interference from other components in the sample. scielo.br

Accuracy: The closeness of the measured value to the true value, often determined by analyzing samples with a known concentration of the analyte. scielo.br

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated as repeatability (intra-day) and intermediate precision (inter-day). pharmainfo.in

Linearity and Range: The concentration interval over which the method is shown to be accurate, precise, and linear. ich.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. demarcheiso17025.com

Table 5: Key Analytical Method Validation Parameters and Acceptance Criteria

Parameter Definition Typical Acceptance Criteria (for bioanalysis)
Accuracy Closeness of measured value to the true value. Mean value should be within ±15% of the nominal value (±20% at LOQ).
Precision Scatter between a series of measurements. Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV) should not exceed 15% (20% at LOQ).
Linearity Proportionality of response to concentration. Correlation coefficient (r²) ≥ 0.99.
Selectivity No significant interfering peaks at the retention time of the analyte or internal standard in blank samples. uab.edu Response of interfering peaks should be <20% of the LOQ.
Limit of Quantitation (LOQ) Lowest concentration quantifiable with acceptable accuracy and precision. demarcheiso17025.com Analyte response should be at least 5 times the response of a blank sample.
Stability Analyte stability in the biological matrix under various storage and processing conditions. Concentration change should be within ±15% of the initial concentration.

In Vitro and Mechanistic Biological Investigations of Dehydropinguisenol

Antimicrobial Activities of Dehydropinguisenol (In Vitro)

This compound has demonstrated notable antimicrobial and antifungal activities in several studies. nzdr.rusci-hub.se These properties are attributed to the unique chemical structure of pinguisane-type sesquiterpenoids.

Antibacterial Mechanisms of Action (Cellular and Molecular)

While this compound has been reported to possess antibacterial properties, specific studies detailing its cellular and molecular mechanisms of action are not extensively available in the reviewed literature. nzdr.ruresearchgate.net Generally, the antibacterial action of natural phenolic compounds involves several mechanisms, including interaction with the bacterial cell wall and membrane, leading to increased permeability and disruption of cellular functions. mdpi.com They can also interfere with essential bacterial enzymes and nucleic acid synthesis. mdpi.commdpi.com For many natural compounds, the primary target is the cell membrane, where they can disrupt the electron transport chain and oxidative phosphorylation, inhibit enzyme activity, impair nutrient uptake, and cause direct lysis of the bacterial cell. mdpi.com

Antifungal Properties and Cellular Targets

This compound has been identified as having antifungal activity. nzdr.rusci-hub.se However, specific research elucidating its precise cellular targets within fungal cells is limited. The mechanisms of antifungal agents commonly involve targeting the integrity of the fungal cell wall or cell membrane. creative-biolabs.comcreative-biolabs.com This can be achieved by interfering with the synthesis of essential components like ergosterol, a key component of the fungal cell membrane, or by creating pores in the membrane, leading to leakage of cellular contents. mdpi.comnih.gov Another major target is the fungal cell wall, a structure absent in mammalian cells, which can be disrupted by inhibiting the synthesis of its components like glucan or chitin. creative-biolabs.com

Antiviral Effects (where investigated in vitro)

There is currently a lack of specific in vitro studies investigating the antiviral effects of this compound in the publicly available scientific literature. While terpenoids, in general, have been shown to possess a wide range of biological activities, including antiviral properties, specific data for this compound is not available. researchgate.netnih.govnih.gov

Cytotoxic and Antiproliferative Effects of this compound in Cell Lines

This compound and related pinguisane-type sesquiterpenoids have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines in vitro. nih.govresearchgate.net

A study investigating the cytotoxic effects of pinguisane-type sesquiterpenoids reported activity against human promyelocytic leukemia (HL-60) and human pharyngeal squamous carcinoma (KB) cell lines. nih.govresearchgate.net The presence of a β-hydroxycarbonyl group in the pinguisane structure was found to be crucial for this cytotoxic activity. nih.govresearchgate.net

Cell LineCompound TypeActivityReference
Human promyelocytic leukemia (HL-60)Pinguisane-type sesquiterpenoidsCytotoxic nih.govresearchgate.net
Human pharyngeal squamous carcinoma (KB)Pinguisane-type sesquiterpenoidsCytotoxic nih.govresearchgate.net

Induction of Apoptosis and Necrosis Pathways

Research on compounds structurally related to this compound suggests that its cytotoxic effects may be mediated through the induction of apoptosis. For instance, a study on furanopinguisanone, another pinguisane-type sesquiterpene, indicated that it induces cell death via apoptosis. Apoptosis is a programmed cell death characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and formation of apoptotic bodies, without inducing an inflammatory response. nih.govnih.gov In contrast, necrosis is a form of uncontrolled cell death that results from acute cellular injury and often triggers inflammation. nih.gov

The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. nih.govnih.gov The extrinsic pathway is activated by the binding of extracellular death ligands to cell surface receptors, leading to the activation of caspase-8. nih.gov The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. nih.gov Both pathways converge to activate executioner caspases, such as caspase-3, which carry out the final steps of apoptosis. While the specific apoptotic pathways activated by this compound have not been detailed, the activity of related compounds points towards this as a likely mechanism of its cytotoxicity.

Cell Cycle Arrest Mechanisms

Some studies on sesquiterpene lactones, a class of compounds to which this compound is related, suggest that they can exert their antiproliferative effects by inducing cell cycle arrest, particularly at the G2/M phase. nih.govmdpi.comresearchgate.net This arrest prevents cancer cells from proceeding through mitosis and dividing. The cell cycle is a tightly regulated process, and arrest at checkpoints like G2/M is often a response to cellular damage or stress, allowing time for repair or, if the damage is too severe, triggering apoptosis. frontiersin.org The mechanism of G2/M arrest often involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.gov For example, the inhibition of the Cyclin B1/Cdc2 complex is a common mechanism for inducing G2/M arrest. nih.gov While there is a general indication that the mechanism for some related compounds may involve G2/M phase arrest, specific studies confirming and detailing this mechanism for this compound are not available in the current literature. nzdr.ru

Modulation of Oncogenic Signaling Pathways

While direct in vitro studies detailing the specific effects of this compound on canonical oncogenic signaling pathways are limited in the current scientific literature, research on the broader class of pinguisane-type sesquiterpenoids provides insight into its potential activities. The anticancer potential of natural compounds is often linked to their ability to modulate signaling pathways that control cell proliferation, survival, and apoptosis, such as the RTK-RAS, PI3K/Akt, Wnt, and Myc pathways. frontiersin.orgmdpi.comnih.gov

Pinguisane-type sesquiterpenoids have demonstrated cytotoxic activity against various human cancer cell lines in vitro. For instance, compounds from this class have shown inhibitory effects against human promyelocytic leukemia (HL-60) and human pharyngeal squamous carcinoma (KB) cells. researchgate.net Specifically, 7-keto-8-carbomethoxypinguisenol, a related pinguisane, exhibited cytotoxicity against HL-60 cells with an IC50 value of 2.7 μM. sci-hub.se The structure-activity relationship studies of pinguisanes suggest that the presence of a β-hydroxycarbonyl functional group plays a significant role in this cytotoxic activity. researchgate.net

Furthermore, crude extracts containing pinguisane sesquiterpenoids have been reported to exhibit anti-inflammatory activity through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. encyclopedia.pub NF-κB is a crucial transcription factor that is not only central to the inflammatory response but is also a key player in oncogenic signaling, regulating genes involved in cell survival, proliferation, and invasion. mdpi.comfrontiersin.org The inhibition of NF-κB represents a potential mechanism by which this compound could exert anticancer effects, though this requires direct experimental validation.

Anti-inflammatory and Immunomodulatory Actions of this compound (In Vitro)

The pinguisane class of sesquiterpenoids, which includes this compound, is well-regarded for its anti-inflammatory and immunomodulatory properties observed in various in vitro models. acs.orgtandfonline.com

A key mechanism underlying the anti-inflammatory effect of many natural compounds is the inhibition of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.govnih.gov Excessive production of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of the inflammatory process. nih.govdovepress.com

This compound is a major constituent of certain liverwort species whose components are known to exhibit NO production inhibitory activity. researchgate.net While direct quantitative data for this compound is not specified, studies on closely related pinguisane sesquiterpenoids isolated from the liverwort Trocholejeunea sandvicensis have demonstrated significant inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 murine macrophages. nih.gov This inhibitory action on a key inflammatory mediator suggests a potent anti-inflammatory potential. clockss.org The inhibition of NO is often linked to the downregulation of pro-inflammatory cytokines like TNF-α and IL-6, which are also central to the inflammatory cascade. pneumon.orgnih.govmdpi.com

Table 1: In Vitro Anti-inflammatory Activity of Pinguisane Sesquiterpenoids Related to this compound
CompoundAssayCell LineResult (at non-toxic concentration)Reference
Pinguisane Compound 1 (new)LPS-induced NO productionRAW 264.783.15% max inhibition nih.gov
Pinguisane Compound 9 (new)LPS-induced NO productionRAW 264.783.54% max inhibition nih.gov
Pinguisane Compound 10 (known)LPS-induced NO productionRAW 264.796.28% max inhibition nih.gov

The immunomodulatory effects of compounds involve altering the function and response of various immune cells. nih.gov Polyphenols and other natural products can influence immune cells, including macrophages, T-cells, and B-cells, often by suppressing pro-inflammatory pathways and promoting regulatory responses. mdpi.com

Pinguisane-type sesquiterpenes have been shown to exert immunomodulatory effects on rat splenocytes, which consist of a mixed population of immune cells including lymphocytes and macrophages. acs.org The activation of macrophages by stimuli like LPS leads to a pro-inflammatory phenotype characterized by the release of NO and cytokines. frontiersin.org The ability of related pinguisanes to inhibit this process in RAW 264.7 macrophages indicates a direct modulatory effect on this key innate immune cell type. nih.gov By curbing the excessive activation of macrophages, this compound may help regulate the immune response and prevent inflammation-driven tissue damage.

Antioxidant Activities of this compound (In Vitro)

Antioxidant activity is a frequently evaluated property of natural products, involving the capacity to neutralize harmful free radicals and support the body's endogenous defense systems.

The direct antioxidant capacity of a compound is often measured by its ability to scavenge stable free radicals in chemical assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assays. arcjournals.orgmdpi.com These tests quantify the hydrogen-donating ability of a substance, which is a key mechanism for radical neutralization. researchgate.net

Within the reviewed scientific literature, there are no specific studies that report the direct radical scavenging activity of this compound using these standard in vitro assays. While liverworts, the natural source of this compound, are noted to contain antioxidants like α-tocopherol, this does not confer direct radical-scavenging properties to the pinguisane compounds themselves. researchgate.net

Beyond direct scavenging, some compounds can exert antioxidant effects by modulating the body's own defense mechanisms. actascientific.com This involves upregulating the activity or expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). frontiersin.orgmdpi.com These enzymes play a critical role in detoxifying reactive oxygen species (ROS) generated during normal metabolism. researchgate.net

There is currently no available data from in vitro studies indicating that this compound has an effect on the activity or expression of endogenous antioxidant enzymes like SOD, CAT, or GPx.

Other Investigated Biological Activities of this compound (In Vitro)

This compound, a pinguisane-type sesquiterpenoid isolated from liverworts such as Trocholejeunea sandvicensis, has been the subject of in vitro studies to elucidate its potential biological effects. epdf.pubclockss.org Research has primarily focused on its anti-inflammatory and cytotoxic activities.

Specific Cellular and Molecular Targets

The primary cellular targets identified for this compound in vitro are macrophages, specifically the RAW 264.7 cell line. epdf.pub In the context of its anti-inflammatory properties, this compound has been shown to be an inhibitor of nitric oxide (NO) production. epdf.pubclockss.orgvdoc.pub Overproduction of NO is a key factor in the inflammatory response and can contribute to tissue damage. clockss.org

One study demonstrated that this compound inhibits NO production in RAW 264.7 macrophages stimulated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) with a half-maximal inhibitory concentration (IC50) of 23 μmol/L. epdf.pub It was noted that this inhibitory effect occurred at concentrations that were not cytotoxic to the cells. epdf.pub This suggests that the reduction in NO is a specific effect of the compound and not a result of general cell death.

The molecular mechanism behind this is likely the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. clockss.orgepdf.pub By reducing the activity or expression of iNOS, this compound can effectively decrease the production of this pro-inflammatory mediator.

Beyond its anti-inflammatory effects, this compound has also been listed as possessing cytotoxic activity, although the specific cell lines and detailed molecular targets for this effect are not extensively detailed in the available literature. epdf.pub

Table 1: Investigated Biological Activities of this compound (In Vitro)

Biological ActivityCell LineMolecular Target/EffectIC50Reference
Anti-inflammatoryRAW 264.7 macrophagesInhibition of Nitric Oxide (NO) production23 μmol/L epdf.pub
CytotoxicNot SpecifiedNot SpecifiedNot Specified epdf.pub

Pathway Analysis and Gene Expression Modulation

Detailed pathway analysis and specific gene expression modulation studies for this compound are not extensively available in the current scientific literature. However, based on its known inhibitory effect on nitric oxide production in macrophages, it can be inferred that this compound likely modulates the iNOS signaling pathway. epdf.pubclockss.orgepdf.pub The expression of the Nos2 gene, which codes for the iNOS enzyme, is tightly regulated by transcription factors such as NF-κB. It is plausible that this compound may interfere with the activation of this transcription factor or other upstream signaling molecules, thereby downregulating Nos2 gene expression.

Further research is required to elucidate the precise molecular pathways and the full spectrum of genes whose expression may be altered by this compound.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms (In Vitro)

While comprehensive structure-activity relationship (SAR) studies focusing specifically on this compound are limited, research on related pinguisane-type sesquiterpenoids provides valuable insights.

For the cytotoxic activity of pinguisane-type sesquiterpenoids, the presence of a β-hydroxycarbonyl moiety in their structure has been identified as playing a significant role. It is hypothesized that this functional group is crucial for the interaction with biological targets that lead to cell death.

In the case of this compound, its structure contains features that are common to other biologically active pinguisanes. The chemical structure of this compound and its methyl ether derivative have been described. iseoils.com Modifications to the core pinguisane skeleton, such as the methylation of the hydroxyl group to form this compound methyl ether, could potentially alter its biological activity by affecting its solubility and ability to form hydrogen bonds with target proteins. iseoils.com

Further studies involving the synthesis and biological evaluation of a series of this compound analogs would be necessary to establish a definitive SAR and to identify the key structural features responsible for its anti-inflammatory and cytotoxic effects.

Future Directions and Emerging Research Avenues for Dehydropinguisenol

Exploration of Undiscovered Dehydropinguisenol Analogs and Biotransformations

The vast biodiversity of liverworts (Marchantiophyta), the primary natural source of pinguisanes, remains a largely untapped reservoir of novel chemical structures. ni.ac.rsresearchgate.net Future research will likely focus on the systematic exploration of different liverwort species, particularly from underexplored geographical regions, to isolate and characterize new this compound analogs. nih.govnih.gov Techniques such as advanced chromatography and spectroscopy will be instrumental in elucidating the structures of these novel compounds. nih.gov

Biotransformation studies, utilizing microbial or enzymatic systems, also represent a promising avenue for generating novel this compound derivatives. By exposing this compound to various microorganisms or isolated enzymes, it may be possible to create analogs with modified functional groups, potentially leading to enhanced bioactivities or novel pharmacological properties.

Advanced Mechanistic Studies using Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics)

To fully understand the biological effects of this compound, a deeper insight into its molecular mechanisms of action is required. The application of "omics" technologies offers a powerful approach to achieve this.

Proteomics: By employing chemical proteomics, researchers can identify the direct protein targets of this compound within a biological system. nih.gov This involves using this compound-based probes to capture and identify interacting proteins, providing crucial clues about its mode of action. nih.gov

Metabolomics: Metabolomics studies can reveal the global changes in the metabolome of cells or organisms upon treatment with this compound. mdpi.com This can help to identify the metabolic pathways that are perturbed by the compound, offering a broader understanding of its physiological effects.

Transcriptomics: Analyzing changes in gene expression (the transcriptome) in response to this compound can pinpoint the signaling pathways and cellular processes that are modulated by the compound.

The integration of these omics datasets will provide a comprehensive, systems-level understanding of this compound's bioactivity.

Development of Sustainable Production Methods for this compound (e.g., biosynthesis optimization)

The reliance on extraction from often slow-growing liverworts presents a significant bottleneck for the large-scale production of this compound. Metabolic engineering and synthetic biology offer promising solutions to this challenge. nih.govnih.gov Future research will focus on elucidating the complete biosynthetic pathway of this compound in liverworts. Once the genes and enzymes responsible for its synthesis are identified, they can be transferred to a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, for microbial fermentation. nih.govnih.govrsc.org

Optimizing the expression of these biosynthetic genes and engineering the host's metabolism to increase the supply of precursor molecules will be key to achieving high-yield, sustainable production of this compound. nih.govmdpi.com This approach not only ensures a reliable supply of the compound for further research and development but also provides an environmentally friendly alternative to chemical synthesis or extraction from natural sources.

Integration of Computational Chemistry and Machine Learning in this compound Research (e.g., virtual screening, activity prediction)

Computational approaches are set to play an increasingly important role in this compound research. nih.govresearchgate.net

Virtual Screening: Computational databases of natural products can be virtually screened to identify compounds with structural similarities to this compound that may possess similar biological activities. nih.govmolinspiration.comresearchgate.netfrontiersin.org This in silico approach can help to prioritize compounds for biological testing, saving time and resources.

Activity Prediction: Machine learning algorithms can be trained on existing data for this compound and its analogs to develop predictive models for their biological activities. nih.gov These models can then be used to predict the bioactivity of newly discovered or synthesized analogs, guiding the selection of the most promising candidates for further investigation. nih.govbiorxiv.org

The synergy between computational predictions and experimental validation will accelerate the discovery of new bioactive pinguisane-type sesquiterpenoids.

Broader Ecological and Evolutionary Perspectives on this compound Biosynthesis and Function

Understanding the ecological role and evolutionary history of this compound can provide valuable insights into its biological functions. Sesquiterpenoids in bryophytes are known to play crucial roles in defense against herbivores and pathogens. researchgate.netresearchgate.netmdpi.com Future research could investigate the specific ecological pressures that have driven the evolution of the pinguisane skeleton in liverworts.

Phylogenetic analysis of the sesquiterpene synthase (STS) enzymes responsible for producing the pinguisane backbone across different liverwort species can shed light on the evolutionary origins and diversification of this class of compounds. nih.govmdpi.com This evolutionary perspective can also inform biosynthetic engineering efforts by identifying novel and potentially more efficient enzymes.

Potential for Biosynthetic Engineering of this compound Pathways

The elucidation of the this compound biosynthetic pathway will open up exciting possibilities for biosynthetic engineering. lbl.gov By manipulating the genes involved in this pathway, it may be possible to produce novel, "unnatural" pinguisane derivatives with tailored properties. nih.govcas.org This could involve introducing genes from other organisms to modify the this compound scaffold or altering the substrate specificity of the native enzymes. frontiersin.orgmdpi.com

Synthetic biology approaches, which involve the design and construction of new biological parts, devices, and systems, could be employed to create microbial cell factories capable of producing a diverse range of this compound analogs. researchgate.netsynthelis.comnih.gov This would provide a powerful platform for structure-activity relationship studies and the development of new therapeutic agents.

Q & A

What frameworks guide the formulation of novel research questions about this compound’s unexplored applications?

  • Methodological Guidance : Apply the PICO framework (Population, Intervention, Comparison, Outcome) for clinical relevance or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for preclinical studies. Conduct gap analysis via citation tracking tools (e.g., Web of Science) to identify understudied areas, such as synergistic drug combinations or niche therapeutic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.